molecular formula C9H7F2NO3 B11783620 2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole

2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole

Cat. No.: B11783620
M. Wt: 215.15 g/mol
InChI Key: LYDPXUUWDIZBBU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of difluoromethoxy and methoxy groups in its structure imparts unique chemical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aromatic aldehydes with difluoromethyl ethers in the presence of a base. The reaction conditions often include the use of polar solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed reactions in polar solvents has been shown to be effective for the preparation of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
  • 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole

Uniqueness

Compared to similar compounds, 2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole exhibits unique chemical properties due to the presence of both difluoromethoxy and methoxy groups. These functional groups enhance its reactivity and make it suitable for a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

2-(difluoromethoxy)-5-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO3/c1-13-5-2-3-7-6(4-5)12-9(14-7)15-8(10)11/h2-4,8H,1H3

InChI Key

LYDPXUUWDIZBBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)OC(F)F

Origin of Product

United States

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